6-methylheptanoyl Chloride
Overview
Description
6-Methylheptanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a derivative of heptanoic acid, where the hydrogen atom on the carboxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylheptanoyl chloride can be synthesized through the reaction of 6-methylheptanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the acid reacts with the chloride reagent to form the corresponding acyl chloride and release sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methylheptanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.
Reduction: Can be reduced to 6-methylheptanol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Reacts with water to form 6-methylheptanoic acid and hydrochloric acid (HCl).
Common Reagents and Conditions
Amines: React under mild conditions to form amides.
Alcohols: React under reflux to form esters.
Water: Reacts at room temperature to form carboxylic acids.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
6-Methylheptanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and resins.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: Used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-methylheptanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, transferring its acyl group to form new chemical bonds. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Heptanoyl Chloride: Similar structure but lacks the methyl group at the sixth position.
Octanoyl Chloride: Has an additional carbon in the chain.
Isobutyryl Chloride: Shorter chain with a branched structure.
Uniqueness
6-Methylheptanoyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to its non-methylated counterparts. This structural difference can affect its boiling point, solubility, and reactivity in various chemical reactions.
Properties
IUPAC Name |
6-methylheptanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWVCOXFUHCXJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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